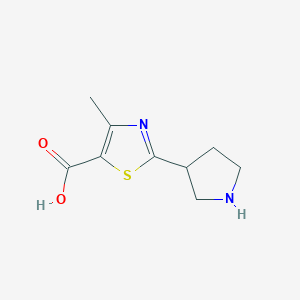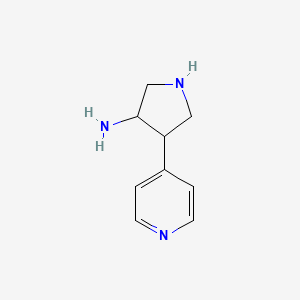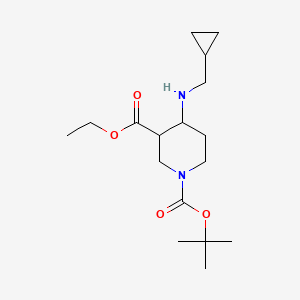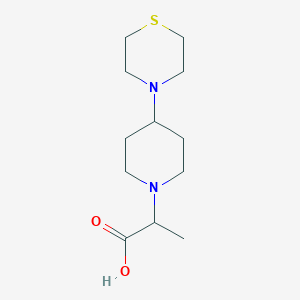
2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid
Vue d'ensemble
Description
2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid (TMPPA) is a synthetic organic compound belonging to the family of piperidinopropionic acids. It is a cyclic amide derivative of piperidine and is used in a variety of scientific and medical applications. TMPPA is an important building block in organic synthesis and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid is widely used in various scientific research applications, such as in the synthesis of other organic compounds, in the synthesis of pharmaceuticals, and in the synthesis of small molecules. It is also used in the study of enzyme mechanisms, in the development of new drugs, and in the study of the structure and function of proteins.
Mécanisme D'action
Target of Action
The primary target of 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid is Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid acts as an inhibitor of COX-1 and COX-2 . It binds to these enzymes and prevents them from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid affects the arachidonic acid pathway. By inhibiting COX-1 and COX-2, it disrupts the synthesis of prostaglandins. This leads to a decrease in inflammation and pain, as prostaglandins are key mediators of these processes .
Result of Action
The primary result of the action of 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid is a reduction in inflammation and pain. By inhibiting the production of prostaglandins, it decreases the mediators that cause inflammation and pain .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid in laboratory experiments is its ability to form hydrogen bonds with other molecules, which makes it useful for studying enzyme mechanisms and other biochemical processes. However, 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid can be toxic if ingested and should be handled with care. In addition, 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid can be difficult to synthesize, which can limit its use in laboratory experiments.
Orientations Futures
The future directions for 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid research include further studies on its biochemical and physiological effects, as well as its potential use in the development of new drugs. In addition, further studies are needed to determine the optimal conditions for the synthesis of 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid and its use in laboratory experiments. Finally, further research is needed to understand the mechanism of action of 2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid and its potential use in the treatment of various diseases.
Propriétés
IUPAC Name |
2-(4-thiomorpholin-4-ylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-10(12(15)16)13-4-2-11(3-5-13)14-6-8-17-9-7-14/h10-11H,2-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMALYQNTTYKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)N2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Thiomorpholinopiperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




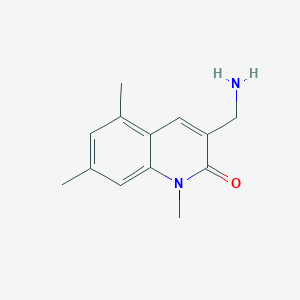
![7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1478683.png)
![(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1478685.png)
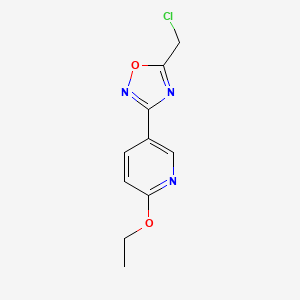

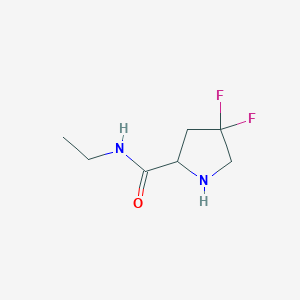

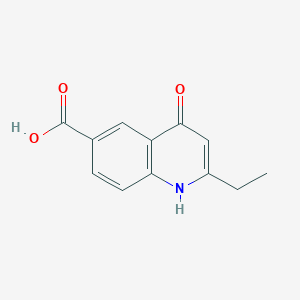
![1-(7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1478693.png)

